molecular formula C6H11NO B065366 Cyclohexanone-D10-oxime CAS No. 169297-52-3

Cyclohexanone-D10-oxime

Cat. No.: B065366
CAS No.: 169297-52-3
M. Wt: 123.22 g/mol
InChI Key: VEZUQRBDRNJBJY-YXALHFAPSA-N
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Description

Cyclohexanone-D10-oxime is a deuterated derivative of cyclohexanone oxime, where all hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and synthetic applications.

Scientific Research Applications

Cyclohexanone-D10-oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of deuterated compounds and as a reagent in isotopic labeling studies.

    Biology: It is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: It is used in the production of deuterated polymers and other materials with unique properties.

Mechanism of Action

Oximes are renowned for their widespread applications as OP antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Safety and Hazards

Cyclohexanone-D10-oxime may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only outdoors or in a well-ventilated area .

Future Directions

A study suggests a sustainable electrosynthesis of cyclohexanone oxime through nitrate reduction under ambient conditions . This approach eliminates the need to transport and store highly concentrated, stabilized H2O2, potentially achieving substantial environmental and economic savings . This approach could form the basis of an alternative route to numerous chemical transformations that are currently dependent on a combination of preformed H2O2 and TS-1, while allowing for considerable process intensification .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone-D10-oxime can be synthesized through the nucleophilic addition of deuterated hydroxylamine to cyclohexanone-D10. The reaction typically involves the following steps:

    Formation of Deuterated Hydroxylamine: Deuterated hydroxylamine can be prepared by the reduction of deuterated nitro compounds using deuterium gas.

    Reaction with Cyclohexanone-D10: The deuterated hydroxylamine is then reacted with cyclohexanone-D10 under mild acidic conditions to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone-D10-oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated nitroso compounds.

    Reduction: It can be reduced to form deuterated amines.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products:

    Oxidation: Deuterated nitroso compounds.

    Reduction: Deuterated amines.

    Substitution: Various substituted deuterated cyclohexanone derivatives.

Comparison with Similar Compounds

Cyclohexanone-D10-oxime can be compared with other similar compounds, such as:

    Cyclohexanone oxime: The non-deuterated version of the compound, which is commonly used in the production of Nylon-6.

    Cyclohexanone-D10: The deuterated version of cyclohexanone, which is used in similar applications but lacks the oxime functional group.

    Deuterated hydroxylamine: A precursor in the synthesis of this compound, which is used in various isotopic labeling studies.

Uniqueness: this compound is unique due to its deuterated nature, which makes it valuable for isotopic labeling and tracing studies. Its stability and reactivity also make it a versatile compound in synthetic and analytical chemistry.

Properties

IUPAC Name

N-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZUQRBDRNJBJY-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=NO)C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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